1-(4-chlorophenyl)-2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}ethanone
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Overview
Description
1-(4-CHLOROPHENYL)-2-{2-[(2-HYDROXYETHYL)AMINO]-1H-1,3-BENZIMIDAZOL-1-YL}-1-ETHANONE is a complex organic compound that features a benzimidazole core, a hydroxyethylamino group, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-CHLOROPHENYL)-2-{2-[(2-HYDROXYETHYL)AMINO]-1H-1,3-BENZIMIDAZOL-1-YL}-1-ETHANONE typically involves multiple steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of Hydroxyethylamino Group: The hydroxyethylamino group can be introduced via nucleophilic substitution reactions, where an appropriate hydroxyethylamine reacts with the benzimidazole derivative.
Attachment of Chlorophenyl Group: The chlorophenyl group can be attached through electrophilic aromatic substitution or via a coupling reaction using a chlorophenyl halide and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(4-CHLOROPHENYL)-2-{2-[(2-HYDROXYETHYL)AMINO]-1H-1,3-BENZIMIDAZOL-1-YL}-1-ETHANONE can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group would yield a ketone, while nucleophilic substitution of the chlorophenyl group could yield various substituted derivatives.
Scientific Research Applications
1-(4-CHLOROPHENYL)-2-{2-[(2-HYDROXYETHYL)AMINO]-1H-1,3-BENZIMIDAZOL-1-YL}-1-ETHANONE has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Material Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-(4-CHLOROPHENYL)-2-{2-[(2-HYDROXYETHYL)AMINO]-1H-1,3-BENZIMIDAZOL-1-YL}-1-ETHANONE involves its interaction with specific molecular targets. The benzimidazole core can interact with enzymes or receptors, modulating their activity. The hydroxyethylamino group can form hydrogen bonds with target molecules, enhancing binding affinity. The chlorophenyl group can participate in hydrophobic interactions, further stabilizing the compound-target complex.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorophenyl)-2-(1H-benzimidazol-1-yl)ethanone: Lacks the hydroxyethylamino group, which may reduce its binding affinity and specificity.
2-(4-Chlorophenyl)-1H-benzimidazole: Lacks the ethanone group, which may affect its reactivity and interaction with targets.
1-(4-Chlorophenyl)-2-(2-hydroxyethylamino)ethanone: Lacks the benzimidazole core, which is crucial for its biological activity.
Uniqueness
1-(4-CHLOROPHENYL)-2-{2-[(2-HYDROXYETHYL)AMINO]-1H-1,3-BENZIMIDAZOL-1-YL}-1-ETHANONE is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the benzimidazole core, hydroxyethylamino group, and chlorophenyl group allows for versatile interactions with various molecular targets, making it a valuable compound in scientific research.
Properties
Molecular Formula |
C17H16ClN3O2 |
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Molecular Weight |
329.8 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-2-[2-(2-hydroxyethylamino)benzimidazol-1-yl]ethanone |
InChI |
InChI=1S/C17H16ClN3O2/c18-13-7-5-12(6-8-13)16(23)11-21-15-4-2-1-3-14(15)20-17(21)19-9-10-22/h1-8,22H,9-11H2,(H,19,20) |
InChI Key |
JXMGNJXWSDGXII-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC(=O)C3=CC=C(C=C3)Cl)NCCO |
Origin of Product |
United States |
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